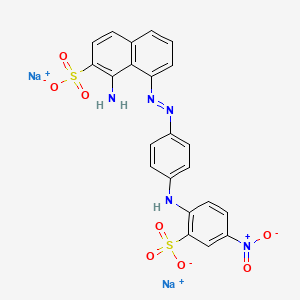

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate

Description

This compound is a complex diazo dye characterized by a naphthalene backbone substituted with sulphonate groups, amino linkages, and a nitro-functionalized phenylazo moiety. Its structure includes positional isomerism (5or8 and 8or5 numbering), which influences its physicochemical properties, such as solubility, chromophoric strength, and stability. The presence of multiple sulphonate groups enhances water solubility, while the nitro group contributes to electron-withdrawing effects, affecting its lightfastness and color intensity .

Synthesis challenges are noted due to the poor solubility of precursor compounds like 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid in mineral acids, complicating diazotization and coupling reactions . Despite these hurdles, the compound’s structural complexity makes it suitable for applications in textiles, biomedical staining, or as a pH-sensitive probe.

Properties

CAS No. |

85136-33-0 |

|---|---|

Molecular Formula |

C22H15N5Na2O8S2 |

Molecular Weight |

587.5 g/mol |

IUPAC Name |

disodium;1-amino-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C22H17N5O8S2.2Na/c23-22-19(36(30,31)32)11-4-13-2-1-3-18(21(13)22)26-25-15-7-5-14(6-8-15)24-17-10-9-16(27(28)29)12-20(17)37(33,34)35;;/h1-12,24H,23H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

DZBOAPDCWJWFMC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C(=C(C=C2)S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization Step

- Starting Material: 4-nitro-2-sulphonatophenyl amine (an aromatic amine with nitro and sulfonate substituents)

- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) or sulfuric acid (H2SO4) under cold conditions (0–5 °C)

- Process: The aromatic amine is converted into the corresponding diazonium salt by reaction with nitrous acid generated in situ from NaNO2 and acid.

Coupling Reaction

- Coupling Component: 5- or 8-amino-naphthalene-2-sulphonate (the position of amino substitution varies as 5 or 8)

- Conditions: The diazonium salt solution is slowly added to a cold alkaline solution of the amino-naphthalene sulphonate (pH typically around 8–10) to facilitate azo coupling.

- Outcome: Formation of the azo bond linking the naphthalene and nitro-sulphonated phenyl rings.

Salt Formation and Purification

- Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the disodium salt.

- Isolation: The product is precipitated or crystallized, then filtered and washed.

- Drying: The final compound is dried under controlled conditions to yield the disodium salt of the azo dye.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl or H2SO4, aromatic amine | 0–5 | Acidic | Maintain low temperature to stabilize diazonium salt |

| Coupling | Diazonium salt + amino-naphthalene sulphonate | 0–10 | 8–10 | Alkaline pH favors azo coupling |

| Neutralization | NaOH | Ambient | Neutral | Converts acid form to disodium salt |

| Isolation & Drying | Filtration, washing, drying | Ambient to 50 | Neutral | Controlled drying to avoid decomposition |

Research Findings and Optimization

- Yield and Purity: Optimized diazotization and coupling times improve yield and reduce side reactions such as hydrolysis or azo-hydrazone tautomerism.

- Substitution Position: The amino substitution at position 5 or 8 on the naphthalene ring affects the coupling efficiency and final dye properties.

- Sulfonation: The presence of sulfonate groups enhances water solubility and dye affinity for substrates.

- pH Control: Precise pH control during coupling is critical to maximize azo bond formation and minimize by-products.

Summary Table of Preparation Method Characteristics

| Aspect | Description |

|---|---|

| Key Starting Materials | 4-nitro-2-sulphonatophenyl amine, amino-naphthalene-2-sulphonate |

| Key Reactions | Diazotization, azo coupling, neutralization |

| Critical Parameters | Temperature (0–10 °C), pH (acidic for diazotization, alkaline for coupling) |

| Product Form | Disodium salt of azo dye |

| Purification | Filtration, washing, drying |

| Applications | Textile dyeing, analytical reagents |

Chemical Reactions Analysis

Types of Reactions

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The azo bond can be cleaved to form corresponding amines.

Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives and aromatic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- pH Indicator : The compound can serve as a pH indicator due to its color change properties at different pH levels.

- Synthesis Studies : It is utilized in research focused on azo dye synthesis and the development of new dyeing techniques.

-

Biology :

- Staining Techniques : In microscopy, this compound is employed for staining biological samples, enhancing visualization under a microscope.

- Cellular Studies : The compound has potential applications in studying cellular processes due to its ability to interact with proteins and enzymes.

-

Medicine :

- Therapeutic Investigations : Research is ongoing into the therapeutic potential of this compound, particularly in targeting specific cellular pathways related to diseases.

-

Industry :

- Textile and Plastic Production : Widely used in the textile industry for dyeing fabrics, it also finds applications in plastics and other colored products due to its stability and vibrant color.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate against various bacterial strains. The results indicated that the compound exhibited significant antimicrobial properties, suggesting potential applications in developing antibacterial agents.

Case Study 2: Application in Food Industry

Research has shown that this azo dye can be utilized as a food coloring agent. Its safety profile was assessed through toxicological studies, confirming that it meets regulatory standards for use in food products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various cellular components, leading to changes in their optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Comparative Findings

Solubility and Stability :

- The target compound and Direct Red 81 exhibit superior water solubility due to multiple sulphonate groups, whereas the chloro-substituted analog (CAS 6527-62-4) shows reduced solubility, requiring polar organic solvents .

- The nitro group in the target compound enhances oxidative stability compared to the ethoxy-substituted analog, which is more prone to hydrolytic degradation under alkaline conditions .

Chromophoric Properties :

- Direct Red 81 absorbs at λₘₐₓ ~520 nm (visible spectrum), while the target compound’s nitro group shifts absorption to ~560 nm, providing a deeper hue .

- The chloro-substituted analog (CAS 6527-62-4) exhibits a hypsochromic shift (λₘₐₓ ~490 nm) due to electron-withdrawing effects of chlorine .

Synthetic Complexity :

- The target compound’s synthesis is more challenging than Direct Red 81 due to steric hindrance from the nitro-sulphonato-phenyl group, requiring precise pH control during coupling .

- Ethoxy-substituted analogs (e.g., Chemos A0109801) are synthesized more efficiently via etherification before diazotization, avoiding solubility issues .

Biological Activity

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a dye compound, has garnered attention for its biological activity and applications in various fields, including biology, medicine, and industrial chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- CAS Number : 85136-33-0

- Molecular Formula : C22H15N5Na2O8S2

- Molar Mass : 587.49 g/mol

- EINECS : 285-757-7

The structure features a complex arrangement of azo and sulfonate groups that contribute to its vibrant color and solubility in water, making it suitable for various applications.

The biological activity of this compound primarily arises from its ability to interact with cellular components through light absorption and reflection. The azo group facilitates the formation of reactive intermediates that can engage in biochemical interactions. Key mechanisms include:

- Staining Techniques : Utilized in microscopy to visualize cellular components by binding to proteins and nucleic acids.

- Drug Delivery Systems : Investigated for potential use in targeted drug delivery due to its solubility and stability in physiological conditions.

- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Case Studies

-

Cellular Staining :

- A study demonstrated the effectiveness of this dye in staining human cancer cells, allowing for enhanced visualization under fluorescence microscopy. The compound's ability to bind selectively to nucleic acids made it a valuable tool for cancer research.

-

Drug Delivery Research :

- Research has explored the use of this compound as a carrier for anticancer drugs. Its solubility aids in the formulation of drug-loaded nanoparticles, which showed improved cellular uptake and therapeutic efficacy in vitro.

-

Environmental Impact Studies :

- Investigations into the environmental degradation of azo dyes revealed that this compound undergoes transformation under anaerobic conditions, leading to less toxic byproducts. This property is crucial for assessing the environmental safety of dye usage in industrial applications.

Toxicological Profile

The toxicological assessment indicates potential hazards associated with exposure to this compound:

- Acute Toxicity : Classified under hazardous materials due to potential skin irritation and eye damage.

- Environmental Concerns : Chronic toxicity studies have highlighted risks to aquatic life, necessitating careful management during disposal.

Summary of Biological Activity

| Property | Description |

|---|---|

| Staining Efficacy | Effective in visualizing cellular structures |

| Drug Delivery Potential | Promising carrier for targeted drug delivery systems |

| Antioxidant Properties | Potential protective effects against oxidative stress |

| Toxicity | Hazardous; requires safety measures during handling |

Q & A

Q. What are the optimal synthetic routes for producing this compound with high purity?

The synthesis involves diazotization of 5-amino-2-naphthalenesulfonic acid using NaNO₂/HCl at 0–5°C, followed by coupling with 8-amino-2-naphthalenesulfonic acid under alkaline conditions. Key parameters include pH control (8–10) and temperature (10–15°C) during coupling to minimize side products. Post-synthesis purification via recrystallization or ion-exchange chromatography improves purity .

Q. Which spectroscopic methods are most effective for structural elucidation?

- UV-Vis Spectroscopy : Identifies λₘₐₓ of the azo chromophore (~450–550 nm) and monitors pH-dependent tautomerism.

- ¹H/¹³C NMR : Resolves regiochemistry (e.g., 5- vs. 8-amino substitution) via coupling constants and aromatic proton splitting patterns.

- FT-IR : Confirms sulfonate (S=O stretch: 1180–1250 cm⁻¹) and azo (N=N stretch: 1400–1600 cm⁻¹) groups .

Q. How can solubility and stability be optimized for aqueous-phase studies?

- Solubility : Use phosphate buffer (pH 7–9) to enhance sulfonate group ionization.

- Stability : Avoid prolonged UV exposure (azo bond degradation) and store at 4°C in dark conditions. Add antioxidants (e.g., ascorbic acid) to prevent oxidation of amino groups .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on azo bond cleavage mechanisms?

- Reductive cleavage : Compare Na₂S₂O₄ (pH 10) vs. microbial reduction (e.g., Shewanella spp.) under anaerobic conditions. Monitor intermediates via HPLC-MS and quantify amine products with GC-FID .

- Oxidative cleavage : Use H₂O₂/UV or Fenton’s reagent (Fe²⁺/H₂O₂) to study hydroxyl radical effects. Track sulfonic acid derivatives via ion chromatography .

Q. What methodologies address discrepancies in reported photostability under varying conditions?

- Controlled irradiation : Expose solutions to UV-A (315–400 nm) and UV-B (280–315 nm) light. Measure degradation kinetics using UV-Vis and identify photoproducts with LC-QTOF-MS .

- Matrix effects : Test stability in biological matrices (e.g., serum) vs. pure buffer to assess interference from proteins or ions .

Q. How to computationally model interactions between this compound and biological targets?

- Docking studies : Use AutoDock Vina to predict binding to serum albumin (PDB ID: 1BM0) or DNA G-quadruplexes. Focus on sulfonate and nitro groups as key interaction sites.

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and electron transfer pathways .

Q. What experimental approaches validate the regioselectivity of substitution reactions?

- Competitive coupling : React diazonium salts with naphthalene derivatives (e.g., H acid) under acidic vs. alkaline conditions. Use HPLC-DAD to quantify ortho/para coupling products .

- Isotopic labeling : Introduce ¹⁵N to the amino group and track substitution sites via NMR or Raman spectroscopy .

Comparative Analysis of Similar Compounds

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to optimize coupling efficiency and minimize byproducts .

- Degradation Studies : Combine LC-MS/MS with ECOSAR predictions to assess ecotoxicity of degradation intermediates .

- Structural Analysis : Employ X-ray crystallography (if crystals are obtainable) to resolve positional isomerism of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.